n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide
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Overview
Description
n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide is a chemical compound that features a morpholine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide typically involves the reaction of 3-methylpyridine-2-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methylpyridine-2-carboxamide
- N-methylmorpholine
- 3-methylpyridine-2-carboxamide
Uniqueness
n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structural features also enable it to interact with multiple biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]morpholine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-9-3-2-4-13-10(9)7-15-12(16)11-8-17-6-5-14-11/h2-4,11,14H,5-8H2,1H3,(H,15,16) |
InChI Key |
CZVGWKDGQSBTON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)C2COCCN2 |
Origin of Product |
United States |
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